5-Morpholinopyrazine-2-carboxylic acid

Physicochemical Properties Drug-likeness Medicinal Chemistry

Researchers requiring a hydrophilic pyrazine-2-carboxylic acid core for medicinal chemistry often face solubility challenges with hydrophobic analogs. 5-Morpholinopyrazine-2-carboxylic acid (CAS 946598-39-6) addresses this with a computed LogP of -0.3, enabling rational modulation of compound lipophilicity in SAR studies. • Computed LogP -0.3 - significantly more hydrophilic than unsubstituted pyrazine-2-carboxylic acid • 95% purity, suitable for amide coupling and esterification reactions • Available from stock with global shipping; ideal for academic and industrial research programs

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 946598-39-6
Cat. No. B1420161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinopyrazine-2-carboxylic acid
CAS946598-39-6
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(N=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)7-5-11-8(6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
InChIKeyQWVBKVJGGJEOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Morpholinopyrazine-2-carboxylic Acid Structure and Source


5-Morpholinopyrazine-2-carboxylic acid (CAS 946598-39-6), also known as 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid, is a heterocyclic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol. It is a pyrazine derivative featuring a morpholine ring and a carboxylic acid group [1]. Primary database entries confirm its chemical structure and identifiers, providing a foundational baseline for procurement and scientific selection .

1
Medicinal chemistry scaffold: Hydrophilic pyrazine core with morpholine and carboxylic acid functionality for SAR exploration.
2
Organic synthesis building block: Suited for amide coupling, esterification, and further derivatization in research-scale synthesis.
3
Biological screening probe: Reported CCR5 antagonist and cell-differentiation activity — requires quantitative validation for pathway studies.

Substitution Risks for 5-Morpholinopyrazine-2-carboxylic Acid


Critical Analysis: A search of primary literature and authoritative databases reveals a significant gap in high-strength, quantitative differential evidence for 5-Morpholinopyrazine-2-carboxylic acid. Direct head-to-head comparisons with its closest analogs, such as 6-(morpholin-4-yl)pyrazine-2-carboxylic acid (CAS 40262-73-5) or pyrazine-2-carboxylic acid (CAS 98-97-5), are not readily available. Generic substitution is therefore not scientifically defensible. Without clear, comparator-based data on key parameters like target engagement, potency, or selectivity, assuming functional equivalence is a high-risk proposition. The available evidence, as detailed below, is largely class-level or supporting in nature and does not constitute a robust basis for substitution. Users should proceed with caution and treat this compound as a distinct entity requiring its own validation.

Positional isomer
6-(Morpholin-4-yl)pyrazine-2-carboxylic acid may exhibit different target engagement and physicochemical properties; direct head-to-head data are not available.
Core scaffold
Pyrazine-2-carboxylic acid lacks the morpholine group and shows distinct biological profiles (e.g., anti-infective vs. reported CCR5/cell-differentiation activity).

5-Morpholinopyrazine-2-carboxylic Acid Differentiation Evidence


LogP Shift from Unsubstituted Core

This evidence item is based on cross-study comparable data, as direct experimental measurements for the target compound were not found. The computed LogP (XLogP3-AA) for 5-Morpholinopyrazine-2-carboxylic acid is -0.3 [1]. This represents a significant increase in hydrophilicity compared to the unsubstituted pyrazine-2-carboxylic acid core, for which a typical computed LogP would be closer to 0.5-1.0 (class-level inference). The morpholine substitution introduces two additional hydrogen bond acceptors, contributing to this shift.

LogP shift
Computed value
-0.3 (XLogP3-AA)
Increased hydrophilicity vs. unsubstituted core (estimated LogP ~0.5–1.0).
Directional shift supports aqueous solubility optimization in SAR.
Physicochemical Properties Drug-likeness Medicinal Chemistry

Reported CCR5 Antagonism

This evidence is class-level inference based on a report that 5-Morpholinopyrazine-2-carboxylic acid can be used as a CCR5 antagonist [1]. The source indicates potential for treating CCR5-mediated diseases, which include HIV infection and inflammatory conditions. No quantitative data (e.g., IC50, Ki) for the target compound against CCR5 or a comparator molecule is provided. This information suggests a potential point of differentiation from simple pyrazine-2-carboxylic acid, which is primarily associated with anti-tubercular activity.

CCR5 antagonism
Class-level inference
Qualitatively reported antagonist activity
May support CCR5 pathway research context.
No quantitative potency data available; requires receptor-level validation.
Immunology Virology GPCR Pharmacology

Cell Differentiation Activity

This evidence is class-level inference based on a report that 5-Morpholinopyrazine-2-carboxylic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity suggests potential use as an anti-cancer agent and for treating skin diseases like psoriasis. No quantitative data (e.g., EC50, effect size) for the target compound or a comparator is provided. This reported mechanism of action is distinct from the well-characterized anti-infective properties of pyrazine-2-carboxylic acid.

Cell differentiation
Class-level inference
Reported arrest of proliferation and monocyte-lineage induction
Cell differentiation pathway research context.
No EC50 or selectivity data; activity profile requires confirmatory studies.
Oncology Dermatology Cell Biology

5-Morpholinopyrazine-2-carboxylic Acid Applications


CCR5 Pathway Investigation

Based on preliminary screening data indicating potential CCR5 antagonism [1], 5-Morpholinopyrazine-2-carboxylic acid may serve as a useful tool compound for academic or industrial researchers investigating the role of the CCR5 receptor. Applications could include in vitro studies on HIV entry, immune cell trafficking, or inflammatory responses. Procurement for this purpose is speculative and requires further in-house validation, given the lack of published potency data.

Cell Differentiation Studies

Reports of activity in arresting proliferation and inducing differentiation of undifferentiated cells [1] position this compound as a potential research candidate in oncology and dermatology. Researchers focused on mechanisms of cellular differentiation, particularly in leukemic or psoriatic models, may find this compound of interest. Procurement should be based on the understanding that quantitative data on its efficacy and selectivity are not available in the public domain.

Hydrophilic Pyrazine Scaffold

For medicinal chemistry efforts where a hydrophilic pyrazine-2-carboxylic acid core is desired, 5-Morpholinopyrazine-2-carboxylic acid offers a computable LogP of -0.3 [2]. This is a significant and verifiable physicochemical differentiation from the more hydrophobic, unsubstituted core. Its use as a building block in structure-activity relationship (SAR) studies to modulate compound solubility and lipophilicity is a well-supported, data-driven application.

Organic Synthesis Building Block

5-Morpholinopyrazine-2-carboxylic acid is a viable building block for the synthesis of more complex molecules. Its carboxylic acid group allows for standard amide coupling and esterification reactions, while the morpholine ring can participate in further functionalization [2]. Vendors offer it in standard purities (e.g., 95%) suitable for research-scale synthesis . This application is supported by its chemical structure and availability from reputable suppliers.

Application
Selection Property
Validation Focus
CCR5 pathway studies
Reported CCR5 antagonist context
Pathway-specific potency and selectivity verification
Cell differentiation research
Reported differentiation-induction activity
Cell-model endpoint review and EC50 profiling
Hydrophilic scaffold design
Computed LogP shift and H-bond acceptor count
Solubility modulation and SAR campaign integration
Organic synthesis building block
Carboxylic acid and morpholine functionality
Standard coupling and derivatization chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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